2-Chloro-2-(4'-carboxyphenylhydrazono)acetic acid ethyl ester
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Overview
Description
2-Chloro-2-(4’-carboxyphenylhydrazono)acetic acid ethyl ester is a synthetic organic compound with the molecular formula C11H11ClN2O4 It is characterized by the presence of a chloro group, a carboxyphenylhydrazono moiety, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(4’-carboxyphenylhydrazono)acetic acid ethyl ester typically involves the reaction of 2-chloroacetic acid ethyl ester with 4-carboxyphenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(4’-carboxyphenylhydrazono)acetic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Condensation Reactions: The hydrazono group can participate in condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Condensation Reactions: Typically carried out in the presence of a dehydrating agent such as acetic anhydride or under acidic conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major product is 2-Chloro-2-(4’-carboxyphenylhydrazono)acetic acid.
Condensation Reactions: Products include hydrazones or azines, depending on the reactants.
Scientific Research Applications
2-Chloro-2-(4’-carboxyphenylhydrazono)acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-2-(4’-carboxyphenylhydrazono)acetic acid ethyl ester involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydrazono group can form stable complexes with metal ions or participate in redox reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Chloroacetic acid ethyl ester: Lacks the hydrazono and carboxyphenyl groups.
4-Carboxyphenylhydrazine: Lacks the chloro and ester groups.
2-Chloro-2-(4’-carboxyphenylhydrazono)acetic acid: Similar structure but without the ethyl ester group.
Uniqueness
2-Chloro-2-(4’-carboxyphenylhydrazono)acetic acid ethyl ester is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
4-[(2Z)-2-(1-chloro-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c1-2-18-11(17)9(12)14-13-8-5-3-7(4-6-8)10(15)16/h3-6,13H,2H2,1H3,(H,15,16)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMWCVYUWKVGTI-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)C(=O)O)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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